3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide
Beschreibung
The compound 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepin core fused with a substituted benzene ring. Its structure includes:
- A 1,5-benzoxazepin scaffold with 5-ethyl, 3,3-dimethyl, and 4-oxo functional groups.
- A sulfonamide group (-SO₂NH-) linking the benzoxazepin moiety to a 3-chloro-4-methoxybenzene ring.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-5-23-16-8-6-13(10-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZWWISIXKBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide involves several steps. The starting materials typically include 3-chloro-4-methoxybenzenesulfonyl chloride and 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine. The reaction conditions often require the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogs
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (reported in ) serves as a critical structural analog . Below is a comparative analysis:
Structural and Functional Implications
In contrast, the analog’s 3,4-dimethyl and trifluoroethyl groups create a sterically bulky, lipophilic profile, which may enhance membrane permeability but reduce solubility .
The analog’s trifluoroethyl group is associated with improved metabolic stability in pharmaceuticals, though its specific biological targets remain uncharacterized in the provided data .
Physicochemical Properties :
- The target compound’s Cl and OCH₃ substituents likely increase polarity compared to the analog’s CH₃ and CF₃CH₂- groups, affecting solubility and logP values.
Research Context and Limitations
- Synthesis and Characterization: Both compounds require advanced analytical techniques (e.g., LC/MS, NMR) for structural elucidation, as highlighted in studies on marine actinomycetes and plant-derived metabolites .
- Lumping Strategies: notes that compounds with similar structures may be grouped for predictive modeling, suggesting the target compound and its analog could be studied as part of a broader sulfonamide-benzoxazepin class .
Biologische Aktivität
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzene-1-sulfonamide is a complex compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : Approximately 408.9 g/mol
- CAS Number : 921903-99-3
The structure features a benzoxazepine core with a sulfonamide group, enhancing its pharmacological properties. The presence of chlorine and methoxy groups contributes to its unique reactivity and interaction profile with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor functions that are critical for various physiological processes.
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess significant antibacterial activity. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is essential for bacterial growth.
Anti-inflammatory Effects
Studies have shown that compounds similar to 3-chloro-N-(5-ethyl-3,3-dimethyl...) can reduce inflammation by inhibiting pro-inflammatory cytokines.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazepine Core : This involves cyclization reactions that create the foundational structure.
- Introduction of Functional Groups : The sulfonamide and methoxy groups are added through nucleophilic substitution reactions.
- Purification : Techniques such as chromatography are employed to isolate the final product.
Study 1: Antimicrobial Activity
A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| Indole Derivatives | Bicyclic structure | Diverse biological activities |
| Naphthamide Compounds | Naphthalene core | Antibacterial |
The unique combination of functional groups in 3-chloro-N-(5-ethyl...) distinguishes it from simpler analogs like sulfanilamide, potentially enhancing its therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine under basic conditions. For this compound, the reaction between 3-chloro-4-methoxybenzenesulfonyl chloride and the 5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin-8-amine derivative is likely performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine or pyridine as a base to neutralize HCl byproducts . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy, ethyl groups) and benzoxazepine ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] peak).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm).
Q. How can researchers assess the compound’s solubility and stability in various solvents for in vitro assays?
Perform solubility screens in DMSO (primary stock), followed by dilution in PBS or cell culture media. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For solvents, prioritize low reactivity (e.g., acetonitrile for LC-MS) and avoid protic solvents (e.g., methanol) if the compound is hydrolysis-prone .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to reduce byproducts like dimerized sulfonamides or oxidized intermediates?
- Use slow addition of sulfonyl chloride to the amine solution to prevent local excess.
- Introduce radical inhibitors (e.g., BHT) or conduct reactions under inert atmosphere (N) to suppress oxidation .
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., temperature, base equivalence) .
Q. How can in vitro and in vivo studies be designed to evaluate this compound’s pharmacokinetic (PK) profile while addressing interspecies variability?
- In vitro : Microsomal stability assays (human/rodent liver microsomes) to estimate metabolic clearance. Plasma protein binding (equilibrium dialysis) to assess free fraction.
- In vivo : Administer via IV/oral routes in rodents, with serial blood sampling for LC-MS/MS quantification. Use allometric scaling (e.g., 0.7 exponent for clearance) to extrapolate human PK .
Q. How should contradictory data between computational docking (e.g., binding affinity predictions) and experimental IC values be resolved?
- Cross-validate docking results with alanine scanning mutagenesis to identify critical binding residues.
- Reassess force field parameters (e.g., solvation effects, tautomer states) in docking software.
- Perform isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the benzoxazepine core?
- Substituent variation : Synthesize analogs with modified ethyl/methoxy groups to evaluate steric/electronic effects.
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with logP (HPLC-derived) to assess hydrophobicity contributions .
Q. How can researchers troubleshoot low yields during scale-up from milligram to gram quantities?
- Process chemistry adjustments : Switch from batch to flow reactors for exothermic steps.
- Purification optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).
- Byproduct analysis : LC-MS/MS to identify impurities; adjust protecting groups if necessary .
Q. What experimental controls are essential when studying the compound’s hygroscopicity and its impact on formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
